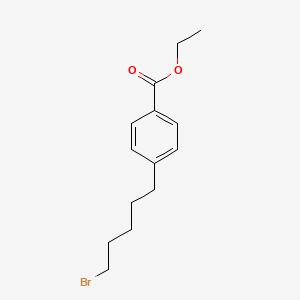
Ethyl 4-(5-bromopentyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(5-bromopentyl)benzoate: is an organic compound with the molecular formula C14H19BrO2 It consists of a benzoate ester linked to a bromopentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(5-bromopentyl)benzoate typically involves the esterification of 4-(5-bromopentyl)benzoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Ethyl 4-(5-bromopentyl)benzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The benzoate ester can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: Formation of 4-(5-substituted-pentyl)benzoate derivatives.
Reduction: Formation of 4-(5-bromopentyl)benzyl alcohol.
Oxidation: Formation of 4-(5-bromopentyl)benzoic acid.
Scientific Research Applications
Ethyl 4-(5-bromopentyl)benzoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the study of substitution and reduction reactions.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-bromopentyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the pentyl chain is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Ethyl 4-bromobenzoate: Similar structure but lacks the pentyl chain, making it less versatile in certain reactions.
Ethyl 4-(bromomethyl)benzoate: Contains a shorter bromomethyl chain, affecting its reactivity and applications.
Ethyl 4-(5-chloropentyl)benzoate: Similar structure with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness: Ethyl 4-(5-bromopentyl)benzoate is unique due to its longer bromopentyl chain, which provides greater flexibility and reactivity in synthetic applications. The presence of both ester and bromine functional groups allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis and research.
Properties
CAS No. |
80305-88-0 |
|---|---|
Molecular Formula |
C14H19BrO2 |
Molecular Weight |
299.20 g/mol |
IUPAC Name |
ethyl 4-(5-bromopentyl)benzoate |
InChI |
InChI=1S/C14H19BrO2/c1-2-17-14(16)13-9-7-12(8-10-13)6-4-3-5-11-15/h7-10H,2-6,11H2,1H3 |
InChI Key |
PKLNRZMONCSSHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


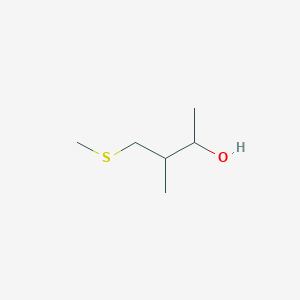
![N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide](/img/structure/B14425895.png)
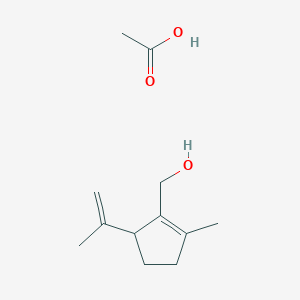
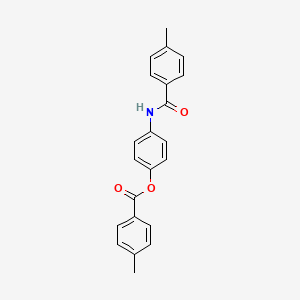
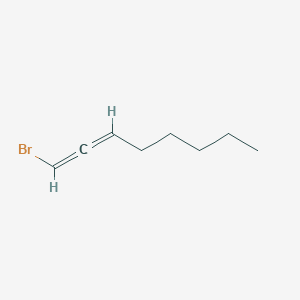
![1,1'-[Oxybis(methyleneselanyl)]dinaphthalene](/img/structure/B14425911.png)

![2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1)](/img/structure/B14425926.png)

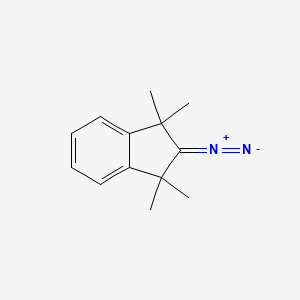
![6-Oxo-6-[2-(trimethylsilyl)ethoxy]hexa-2,4-dienoate](/img/structure/B14425953.png)
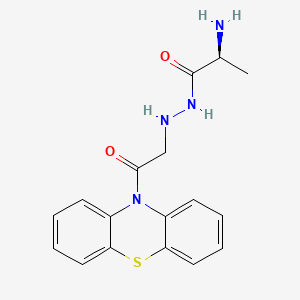
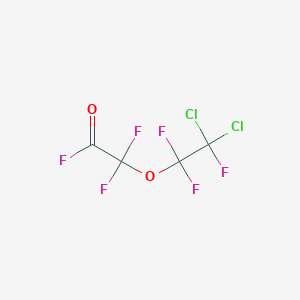
![2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one](/img/structure/B14425978.png)
